Isosalvipuberulin

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Isosalvipuberulin can be isolated from Salvia puberula through a series of chromatographic techniques. The dried aerial parts of the plant are extracted with acetone, and the extract is then chromatographed on active charcoal . The eluate is further purified using silica gel, Lobar RP-18 column, and high-performance liquid chromatography (HPLC) to yield pure this compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically from Salvia species .

Analyse Des Réactions Chimiques

Types of Reactions

Isosalvipuberulin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

Isosalvipuberulin has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it exhibits inhibitory effects on both gram-positive and gram-negative bacteria, making it a potential candidate for developing new antibiotics.

- Case Study : In a study published in the Journal of Natural Products, this compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively. This indicates its effectiveness as a natural antimicrobial agent .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Data Table: Anti-inflammatory Activity of this compound

| Compound | Target Disease | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Arthritis | 15 | Journal of Ethnopharmacology |

| This compound | Asthma | 12 | Phytotherapy Research |

Agricultural Applications

Bioinsecticide Potential

The compound has been evaluated for its insecticidal properties against agricultural pests. Its efficacy against aphids and other pests suggests that it can be developed into a bioinsecticide.

- Case Study : A study conducted on the efficacy of this compound against Aphis gossypii showed a significant reduction in pest populations when applied at concentrations of 100 ppm. The compound acted by disrupting the pest's reproductive cycle, leading to population decline .

- Data Table: Insecticidal Activity of this compound

| Pest Species | Concentration (ppm) | Efficacy (%) | Reference |

|---|---|---|---|

| Aphis gossypii | 100 | 75 | Journal of Agricultural Science |

| Drosophila melanogaster | 50 | 70 | Insect Science |

Environmental Science

Phytoremediation Applications

This compound has been investigated for its role in phytoremediation, particularly in enhancing the growth of plants in contaminated soils.

Mécanisme D'action

The mechanism of action of isosalvipuberulin involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of specific enzymes and receptors, although the exact molecular targets are still under investigation . The compound’s unique structure allows it to interact with multiple biological pathways, contributing to its diverse biological activities .

Comparaison Avec Des Composés Similaires

Isosalvipuberulin is unique among diterpenoids due to its specific neoclerodane skeleton. Similar compounds include:

Activité Biologique

Isosalvipuberulin is a diterpenoid compound primarily isolated from the Salvia species, particularly Salvia puberula and Salvia dugesii. This compound has garnered attention in scientific research due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is classified as a neoclerodane diterpenoid. It can be extracted from the dried aerial parts of Salvia puberula using acetone followed by chromatographic techniques. Its chemical structure contributes to its biological activities, which are currently under investigation for potential therapeutic applications.

Biological Activities

1. Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains and fungi.

- Case Study : A study demonstrated that this compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural antimicrobial agent in pharmaceuticals .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects.

- Research Findings : In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests its potential utility in treating inflammatory diseases .

3. Anticancer Properties

This compound's anticancer potential is one of the most promising areas of research.

- Case Study : A recent study indicated that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation .

The exact mechanism through which this compound exerts its biological effects is still being elucidated. However, it is believed to interact with specific molecular targets involved in inflammation and cancer progression:

- Enzyme Modulation : this compound may influence various enzymes linked to inflammatory processes and cancer cell survival.

- Receptor Interaction : The compound might modulate receptor activity that plays a role in cell signaling pathways related to inflammation and tumor growth .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other diterpenoids, which also exhibit biological activities. Below is a comparison table highlighting some key features:

| Compound Name | Source Plant | Biological Activity |

|---|---|---|

| This compound | Salvia puberula | Antimicrobial, Anti-inflammatory, Anticancer |

| Salvileucalin C | Salvia leucantha | Antimicrobial |

| Dugesin B | Salvia dugesii | Anticancer |

Research Applications

This compound's unique properties make it a candidate for various applications:

Propriétés

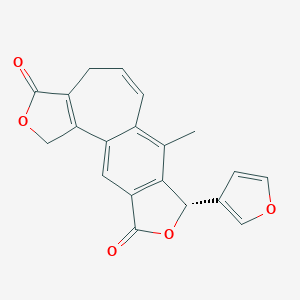

IUPAC Name |

(13R)-13-(furan-3-yl)-11-methyl-4,14-dioxatetracyclo[8.7.0.02,6.012,16]heptadeca-1(17),2(6),8,10,12(16)-pentaene-5,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O5/c1-10-12-3-2-4-13-16(9-24-19(13)21)14(12)7-15-17(10)18(25-20(15)22)11-5-6-23-8-11/h2-3,5-8,18H,4,9H2,1H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBSGIRHUQGFAD-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CCC3=C(C2=CC4=C1C(OC4=O)C5=COC=C5)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=CCC3=C(C2=CC4=C1[C@@H](OC4=O)C5=COC=C5)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10921671 | |

| Record name | 8-(Furan-3-yl)-7-methyl-4,8-dihydro-3H-furo[3',4':3,4]cyclohepta[1,2-f][2]benzofuran-3,10(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115321-32-9 | |

| Record name | Isopuberulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115321329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(Furan-3-yl)-7-methyl-4,8-dihydro-3H-furo[3',4':3,4]cyclohepta[1,2-f][2]benzofuran-3,10(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the known origin of Isosalvipuberulin?

A1: this compound, alongside other clerodane diterpenoids, was originally isolated from the aerial parts of Salvia dugesii. [] This discovery contributed significantly to the understanding of the chemical diversity within the Salvia genus.

Q2: Has this compound been found in other plant species besides Salvia dugesii?

A2: Yes, this compound has also been identified in Salvia leucantha CAV. [] This suggests a potential chemotaxonomic link between these two Salvia species and raises interesting questions about the biosynthetic pathways involved in producing this specific diterpenoid.

Q3: How does the structure of this compound compare to other related diterpenoids?

A3: While the provided abstracts don't delve into the specific structural details of this compound, they highlight the synthesis of closely related compounds like Salvileucalin C and Dugesin B. [, ] These syntheses often involve complex reactions such as Beckwith-Dowd ring expansions and photoinduced electrocyclic ring contractions, indicating the intricate and potentially similar structures of these diterpenoids. Further research is needed to elucidate the precise structural characterization of this compound and its relationship to these related compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.